molecular formula C7H12FNO2 B13939052 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13939052
M. Wt: 161.17 g/mol
InChI Key: MQSZSPVIYVNVLX-UHFFFAOYSA-N
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Description

6-Fluoro-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is a derivative of 1,4-dioxa-8-azaspiro[45]decane, where a fluorine atom is introduced at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane typically involves the fluorination of 1,4-dioxa-8-azaspiro[4.5]decane. One common method is the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: The parent compound without the fluorine atom.

    4-Piperidone ethylene acetal: A structurally related compound with different functional groups.

Uniqueness

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C7H12FNO2/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6,9H,1-5H2

InChI Key

MQSZSPVIYVNVLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12OCCO2)F

Origin of Product

United States

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